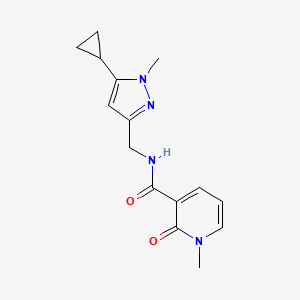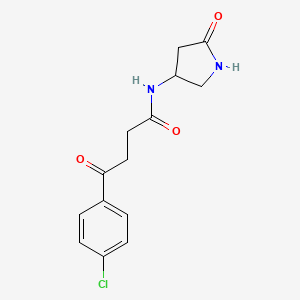
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group, a pyrrolidinone ring, and a butanamide backbone
科学的研究の応用
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of novel chemical entities.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in industrial processes, such as catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and an appropriate amine.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through an amide coupling reaction between the pyrrolidinone derivative and a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Alcohol or amine derivatives of the original compound.
Substitution: Various substituted derivatives of the 4-chlorophenyl group.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)pentanamide: Similar structure with an additional carbon in the backbone.
4-(4-bromophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide: Similar structure with a bromine atom instead of chlorine.
4-(4-methylphenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-3-1-9(2-4-10)12(18)5-6-13(19)17-11-7-14(20)16-8-11/h1-4,11H,5-8H2,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQANZISVLTVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
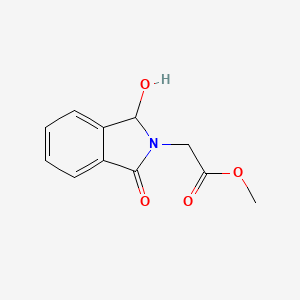
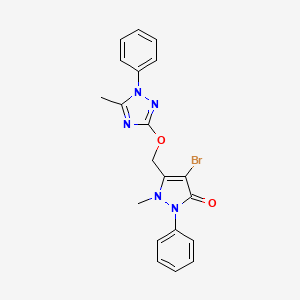
![N-[3-(difluoromethoxy)phenyl]-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2476726.png)
![3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2476727.png)
![3-{8-acetyl-7-methyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2476729.png)
![cis-3-Boc-1-methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2476732.png)
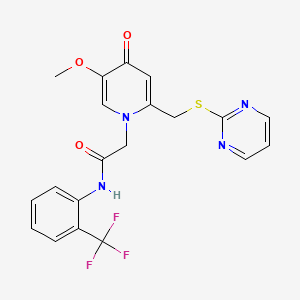
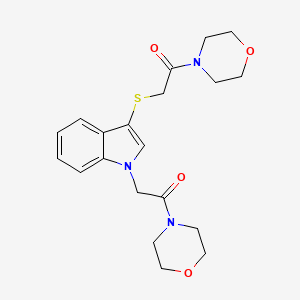
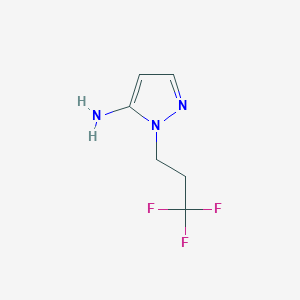
![N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)
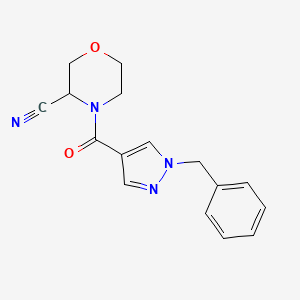
![N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2476740.png)
